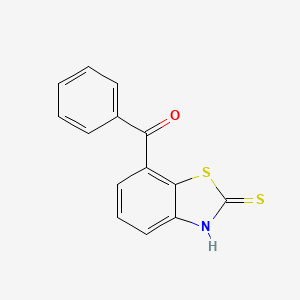
Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone is a complex organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a phenyl group attached to a benzothiazole ring, which is further modified by a sulfanylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone typically involves the reaction of 2-aminobenzenethiol with phenyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzothiazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may also interact with cellular pathways, leading to changes in cell signaling and function.
Comparison with Similar Compounds
Phenyl(2-sulfanylidene-2,3-dihydro-1,3-benzothiazol-7-yl)methanone can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
Benzothiazole-2-thiol: Used as a corrosion inhibitor and in rubber vulcanization.
Benzothiazole-2-carboxylic acid: Studied for its potential as a pharmaceutical intermediate.
The uniqueness of this compound lies in its specific structural features and the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
113071-95-7 |
|---|---|
Molecular Formula |
C14H9NOS2 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
phenyl-(2-sulfanylidene-3H-1,3-benzothiazol-7-yl)methanone |
InChI |
InChI=1S/C14H9NOS2/c16-12(9-5-2-1-3-6-9)10-7-4-8-11-13(10)18-14(17)15-11/h1-8H,(H,15,17) |
InChI Key |
JWCIQBVUQMKIGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C(=CC=C2)NC(=S)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


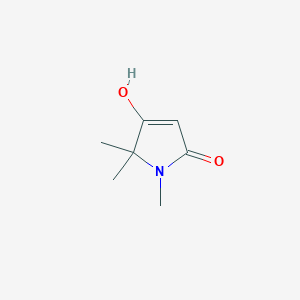
![Ethyl 4'-methoxy-1,2,3,6-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14307237.png)
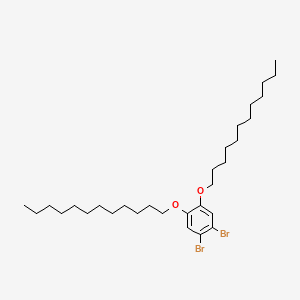
![2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B14307256.png)
![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)
![Benzene, 1-[2-(4-pentylphenyl)ethyl]-4-(trifluoromethyl)-](/img/structure/B14307280.png)

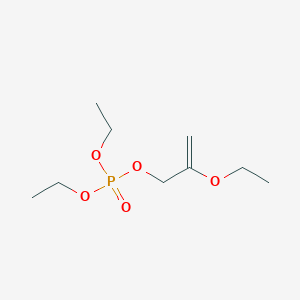
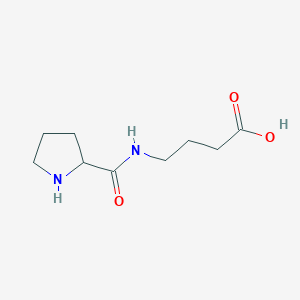
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)

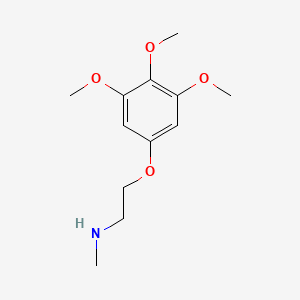
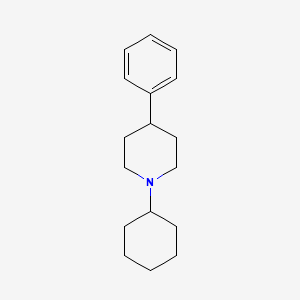
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)
